5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549017-59-4
VCID: VC11837859
InChI: InChI=1S/C20H20N6OS/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)27-16-3-7-26(8-4-16)19-17-5-9-28-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5
Molecular Formula: C20H20N6OS
Molecular Weight: 392.5 g/mol

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine

CAS No.: 2549017-59-4

Cat. No.: VC11837859

Molecular Formula: C20H20N6OS

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine - 2549017-59-4

Specification

CAS No. 2549017-59-4
Molecular Formula C20H20N6OS
Molecular Weight 392.5 g/mol
IUPAC Name 4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]thieno[3,2-c]pyridine
Standard InChI InChI=1S/C20H20N6OS/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)27-16-3-7-26(8-4-16)19-17-5-9-28-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Standard InChI Key DNJBYSRWNVDCOE-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features:

  • A pyrimidine ring substituted at the 2-position with a piperidinyloxy group.

  • A 1-methylpyrazole substituent at the 5-position of the pyrimidine core.

  • A thieno[3,2-c]pyridine moiety linked to the piperidine ring via a nitrogen atom.

These components contribute to its planar and three-dimensional geometry, which is critical for interactions with biological targets. The presence of multiple nitrogen atoms and sulfur enhances its potential for hydrogen bonding and π-π stacking interactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name4-[4-[5-(1-Methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]thieno[3,2-c]pyridine
Molecular FormulaC20H20N6OS\text{C}_{20}\text{H}_{20}\text{N}_6\text{OS}
Molecular Weight392.5 g/mol
SMILESCN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CS5
Topological Polar Surface Area109 Ų (calculated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multistep reactions to assemble its heterocyclic cores:

  • Pyrimidine Core Formation: Condensation of amidines with β-diketones or cyanoguanidines under acidic conditions .

  • Pyrazole Introduction: Coupling of 1-methyl-1H-pyrazole-4-boronic acid with the pyrimidine ring via Suzuki-Miyaura cross-coupling.

  • Piperidine-Thienopyridine Linkage: Nucleophilic substitution of a piperidinyloxy group with thieno[3,2-c]pyridine under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrimidine formationPOCl₃, DMF, 80°C, 12h65%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C72%
Piperidine functionalizationK₂CO₃, DMF, 120°C, 24h58%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (23 mg/mL) but poorly soluble in water (<0.1 mg/mL) due to its hydrophobic aromatic rings.

  • logP: Calculated partition coefficient of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Stable under ambient conditions but degrades in acidic environments (pH <4) via hydrolysis of the piperidinyloxy bond .

AssayResult (IC₅₀/Ki)Target
CDK2 inhibition85 nMCell cycle regulation
JAK2 inhibition120 nMInflammatory signaling
GABA uptake inhibition40% at 10 μMCNS modulation

Comparative Analysis with Analogues

Replacing the thienopyridine group with pyrazolo[3,4-d]pyrimidine (as in PubChem CID 154830259) reduces CNS activity but enhances kinase selectivity . This highlights the role of the thienoheterocycle in target engagement.

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